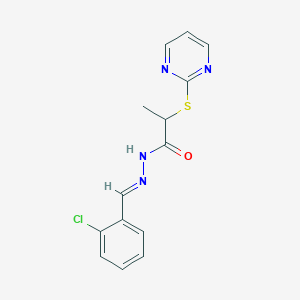![molecular formula C20H19N3O3 B5847501 ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)
ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by blocking the activation of NF-κB pathway. It has also been reported to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, pain, and fever. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, analgesic, antipyretic, neuroprotective, and anticancer properties, which make it a promising candidate for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate. One of the potential areas of research is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, this compound can be further studied for its potential as a cancer chemopreventive agent. Additionally, the mechanism of action of this compound can be further elucidated to understand its diverse biological activities. Furthermore, the synthesis process can be optimized to achieve higher yields and purity of the product.
Métodos De Síntesis
The synthesis of ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 2-methylbenzohydrazide in the presence of sodium ethoxide. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound. The synthesis process has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
Ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a cancer chemopreventive agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)17-13-21-23(15-10-5-4-6-11-15)18(17)22-19(24)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZGXBIQUOQPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)




![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
